1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl intermediate, which can be synthesized through a series of reactions involving norbornene derivatives . The piperazine ring is then introduced through nucleophilic substitution reactions, often using secondary amines and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Secondary amines, formaldehyde.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with similar structural features.
5-Norbornene-2-carboxaldehyde: Another bicyclic compound with different functional groups.
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine: A compound with a similar bicyclic structure but different substituents.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-bromo-2-methoxybenzyl)piperazine is unique due to its combination of a bicyclic structure with a piperazine ring and specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H27BrN2O |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H27BrN2O/c1-24-20-5-4-19(21)12-18(20)14-23-8-6-22(7-9-23)13-17-11-15-2-3-16(17)10-15/h2-5,12,15-17H,6-11,13-14H2,1H3 |
InChI Key |
FRJUIIYCYYSTGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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